molecular formula C11H14F3NO B1406143 3-Isobutoxy-5-(trifluoromethyl)benzenamine CAS No. 1556770-90-1

3-Isobutoxy-5-(trifluoromethyl)benzenamine

Cat. No. B1406143
CAS RN: 1556770-90-1
M. Wt: 233.23 g/mol
InChI Key: JSJNNPOXALTIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Isobutoxy-5-(trifluoromethyl)benzenamine” is a chemical compound with the formula C11H14F3NO . It is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of “3-Isobutoxy-5-(trifluoromethyl)benzenamine” consists of 11 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The molecular weight is 233.23 .

Scientific Research Applications

Environmental Impact Study

The herbicide trifluralin, which contains 3-isobutoxy-5-(trifluoromethyl)benzenamine, has been widely studied for its environmental impact. One study focused on the abiotic degradation of trifluralin by Fe(II) to understand its transformation pathways in environments such as flooded soils and wetland sediments. This research is significant for assessing the environmental fate of trifluralin and related compounds (Klupinski & Chin, 2003).

Agricultural Herbicide Efficiency

Research has been conducted on the effectiveness of trifluralin as a herbicide in agricultural settings. For instance, one study evaluated the control of white campion in birdsfoot trefoil using trifluralin and other dinitroaniline herbicides, demonstrating its application in crop management (Wyse & McGrath, 1987).

Analytical Methodology for Trifluralin

Efficient analytical methods for the detection and quantification of trifluralin in soils have been developed. This research is crucial for understanding the distribution and concentration of trifluralin in different soil types, which aids in assessing its environmental impact and guiding usage practices (Garimella, Stearman & Wells, 2000).

Organic Chemistry and Synthesis

Studies in organic chemistry have explored the use of 3-isobutoxy-5-(trifluoromethyl)benzenamine in the synthesis of various chemical compounds. For example, research on the synthesis of dihydro-1H-imidazole and tetrahydropyrimidine systems using activated trifluoromethyl groups highlights the compound's role in advancing organic synthesis techniques (Wydra, Patterson & Strekowski, 1990).

Material Science Applications

In material science, studies have been conducted on the synthesis and properties of polyimides based on isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene. This research contributes to the development of new materials with enhanced properties, such as thermal stability and gas permeability, which are vital in various industrial applications (Qiu et al., 2006).

Pharmacological Research

In pharmacology, the compound has been studied for its potential effects in pathological pain models in mice. This research provides insights into the development of new therapeutic agents for pain management (Lobo et al., 2015).

Safety and Hazards

If inhaled, it’s recommended to remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or eyes, rinse with water. If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell . Firefighters dealing with this compound should wear fire/flame-resistant/retardant clothing and protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(2-methylpropoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-8(11(12,13)14)3-9(15)5-10/h3-5,7H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNNPOXALTIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutoxy-5-(trifluoromethyl)benzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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